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Introduction and Molecular Foundation

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) represents a privileged scaffold in medicinal chemistry

and chemical biology due to its unique electronic configuration and capacity for prototropic tautomerism.

This molecule serves as the core structure for numerous biologically active natural products and synthetic

derivatives with demonstrated therapeutic potential. The fundamental structure consists of a 1,4-

naphthoquinone core decorated with hydroxyl groups at positions 5 and 8, creating an extended π-

conjugated system that facilitates both intra- and intermolecular hydrogen bonding. This molecular

arrangement gives rise to the characteristic resonance-assisted hydrogen bonding (RAHB) that profoundly

influences the compound's tautomeric behavior, spectroscopic properties, and biological activity profiles.

The strategic positioning of oxygen atoms at key locations within the naphthalene skeleton enables

naphthazarin to function as a versatile pharmacophore while exhibiting complex tautomeric equilibria that

remain active research areas in physical organic chemistry [1] [2].

The significance of naphthazarin derivatives extends across multiple scientific disciplines, from their roles

as natural pigments in echinoderms and lichens to their application in pharmaceutical development.

Recent studies have illuminated the importance of these compounds as inhibitors of clinically relevant

enzymes such as α-glucosidase and α-amylase, targets for type 2 diabetes management [3]. Additionally,

their antiproliferative properties against various cancer cell lines have attracted considerable attention in

anticancer drug discovery [1]. The biological activities of naphthazarin derivatives are intimately connected
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to their tautomeric behavior, which influences molecular recognition events, redox properties, and interaction

with biological macromolecules. This technical guide comprehensively examines the tautomeric pathways,

stereochemical features, experimental characterization methods, and structure-activity relationships that

define this chemically intriguing and therapeutically promising class of compounds [4] [3] [1].

Structural Fundamentals and Tautomeric Systems

Molecular Architecture and Tautomeric Pathways

The naphthazarin molecule possesses a rigid naphthalene backbone that constrains the spatial

arrangement of its functional groups, creating two intramolecular hydrogen bonding motifs that govern its

tautomeric behavior. These hydrogen-bonded quasi-rings form between the hydroxyl groups at positions 5

and 8 and their respective carbonyl neighbors, establishing a symmetric system in the parent compound that

can undergo synchronous or asynchronous proton transfer. Theoretical studies employing Density Functional

Theory (DFT) and Diffusion Quantum Monte Carlo (DQMC) methods have revealed that the two hydrogen

bridges in naphthazarin are coupled through the aromatic π-system, resulting in cooperative effects that

distinguish naphthazarin from simpler tautomeric systems [5]. This coupling creates a unique energetic

landscape where proton transfer in one hydrogen bond influences the behavior of the other, leading to

complex dynamics that vary with temperature, phase, and substitution patterns.

Naphthazarin can exist in multiple tautomeric forms, with the equilibrium position determined by

substituent effects, solvent environment, and temperature. The primary tautomerism involves proton

shifts between the α-hydroxyl groups and carbonyl oxygens, rapidly interconverting through a process

characterized by low activation energy. For monohydroxylated naphthazarins, this equilibrium typically

gives rise to two distinct tautomers that can be directly observed using appropriate spectroscopic techniques

[4] [6]. The introduction of electron-donating or electron-withdrawing substituents systematically

modulates the tautomeric equilibrium constant, providing a chemical strategy for controlling the relative

populations of tautomeric forms. In aprotic organic solvents, the tautomeric exchange occurs rapidly but can

be frozen out using specialized spectroscopic methods, allowing for quantification of individual tautomers

and determination of their relative stability [4]. The following diagram illustrates the proton transfer process

in naphthazarin:
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Proton transfer process in naphthazarin showing the transition between tautomeric forms influenced by

environmental factors.

Spectroscopic Signatures of Tautomerism

Infrared spectroscopy provides definitive evidence for naphthazarin tautomerism through characteristic OH

stretching vibrations that appear as distinct bands in the 2300-3300 cm⁻¹ region. In

monohydroxynaphthazarins, the β-hydroxy group exhibits two narrow stretching mode bands in the

high-frequency range, directly demonstrating the presence of multiple tautomeric species [4]. Temperature-

dependent studies reveal dramatic changes in these spectroscopic signatures, with computed gas-phase IR

spectra showing absorption between 2500-2800 cm⁻¹ at 60 K that broadens to 2350-3250 cm⁻¹ at 300 K for

both bridged protons [5]. The substantial broadening at elevated temperatures reflects increased proton

dynamics and more frequent proton transfer events. In the solid state, environmental effects further

modulate these vibrational features, with absorption regions shifting to 2700-3100 cm⁻¹ and 2400-2850 cm⁻¹

at 60 K, and 2300-3300 cm⁻¹ at 300 K [5]. These temperature-dependent variations provide compelling

evidence for the relationship between thermal energy and proton transfer kinetics in naphthazarin systems.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 14 Tech Support

https://www.smolecule.com/products/s597141?utm_src=pdf-body-img
https://www.smolecule.com/products/s597141?utm_src=pdf-body
https://www.smolecule.com/products/s597141?utm_src=pdf-body
https://www.smolecule.com/products/s597141?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0040402002000601
https://www.mdpi.com/1422-0067/22/15/8033
https://www.mdpi.com/1422-0067/22/15/8033
https://www.smolecule.com/products/s597141?utm_src=pdf-body
https://www.smolecule.com/products/s597141?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Nuclear magnetic resonance (NMR) spectroscopy offers complementary insights into naphthazarin

tautomerism, though the rapid proton exchange at room temperature typically produces time-averaged

spectra that mask individual tautomers. The low activation energy for tautomeric exchange in

naphthazarins precludes the use of conventional low-temperature NMR techniques for resolving tautomeric

structures [4]. Advanced solid-state NMR investigations combined with X-ray diffraction measurements

have confirmed the presence of rapid intramolecular proton exchange in the hydrogen bridges across all

naphthazarin polymorphs at room temperature [5]. For derivatives where the tautomeric equilibrium can be

frozen through chemical modification, such as methylation of both α-hydroxyl groups, ( ^1 \text{H} ) NMR

spectroscopy successfully differentiates between tautomers [4]. This approach has been instrumental in

establishing the presence of specific tautomeric forms and quantifying their relative ratios under various

conditions, providing critical structural information for understanding structure-activity relationships in

naphthazarin derivatives.

Experimental and Theoretical Evidence for
Tautomerism

Direct Spectroscopic Observation

The pioneering application of IR spectroscopy to monitor naphthazarin tautomerism in aprotic solvents

represents a methodological breakthrough that enabled the direct observation of coexisting tautomers at

room temperature. This approach capitalizes on the distinct vibrational signatures of β-hydroxy groups in

different tautomeric environments, with the appearance of two well-defined ν(OH) bands providing

unambiguous evidence for tautomeric subpopulations [4] [6]. The quantitative analysis of band intensities

permits calculation of tautomeric ratios, with studies demonstrating the capability to detect minor tautomeric

components present at concentrations below 5% [4]. This exceptional sensitivity enables precise

measurement of the delicate energy balances between tautomeric forms and their response to perturbative

influences. The IR method has been successfully applied to series of substituted hydroxynaphthazarins,

revealing systematic trends in tautomeric equilibrium constants based on electronic substituent effects and

solvent polarity [6]. The technique's temporal resolution surpasses the NMR timescale by several orders of

magnitude, allowing it to capture the instantaneous distribution of tautomeric species without temporal

averaging.
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Synchrotron-based and temperature-dependent IR studies have further elucidated the dynamic nature of

naphthazarin tautomerism, particularly in the solid state. Car-Parrinello Molecular Dynamics (CPMD)

simulations at 60 K and 300 K in both vacuum and crystalline phases have demonstrated that proton

transfer events occur frequently at room temperature but are absent at cryogenic temperatures [5]. These

computational findings align with experimental observations and provide atomistic insights into the

relationship between thermal energy and proton transfer kinetics. The computed IR spectra derived from

CPMD simulations through Fourier transformation of autocorrelation functions of atomic velocity

successfully reproduce the broad, complex absorption profiles observed experimentally for naphthazarin

systems [5]. This agreement between theory and experiment validates the computational methodologies and

provides confidence in their predictive power for studying related quinonoid systems. The combination of

advanced spectroscopic techniques with molecular modeling has thus created a comprehensive picture of

naphthazarin tautomerism that spans from the gas phase to the solid state and from cryogenic to ambient

temperatures.

Theoretical and Computational Insights

State-of-the-art theoretical methods have significantly advanced our understanding of the energetic landscape

and electronic factors governing naphthazarin tautomerism. Density Functional Theory (DFT) calculations

have identified two potential energy minima corresponding to the major tautomeric forms, with the energy

barrier for proton transfer determined using highly accurate Diffusion Quantum Monte Carlo (DQMC) and

Coupled Cluster (CC) methods [5]. These sophisticated computational approaches have revealed that the

proton transfer phenomenon occurs in the electronic ground state and involves a subtle balance of electronic

and nuclear quantum effects. The application of the Harmonic Oscillator Model of Aromaticity (HOMA)

index to naphthazarin systems has demonstrated how proton transfer influences π-electron delocalization

throughout the naphthalene framework, establishing connections between tautomerism and aromaticity

modulation [5]. This relationship represents a fascinating example of how hydrogen bonding and π-

conjugation cooperate to determine molecular structure and reactivity.

Symmetry-Adapted Perturbation Theory (SAPT) has been employed to elucidate the nature and relative

contributions of non-covalent interactions in naphthazarin crystals, revealing that dispersive forces

dominate the stabilization of molecular assemblies [5]. This energy partitioning analysis provides crucial

insights into why specific polymorphic forms are favored and how intermolecular interactions influence

tautomeric equilibria in the solid state. The integration of Atoms in Molecules (AIM) theory with analysis of
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Fukui functions has further illuminated the relationship between electron density distribution and proton

transfer propensity in naphthazarin systems [5]. These computational tools have identified the electronic

features that facilitate proton transfer and have established correlations between molecular electron

distribution and tautomeric behavior. The comprehensive theoretical investigation of naphthazarin has thus

not only explained existing experimental observations but has also generated testable predictions about

substituent effects, solvent influences, and temperature dependence that guide the design of new experiments

and the development of naphthazarin-based materials with tailored properties.

Analytical Methodologies for Studying Tautomerism

IR Spectroscopy Protocols

The direct observation of naphthazarin tautomerism requires carefully controlled experimental conditions

to preserve the tautomeric equilibrium present in solution during spectral acquisition. The following protocol

has been validated for the quantitative analysis of tautomeric populations in hydroxylated naphthazarins

[4]:

Sample Preparation: Prepare solutions of naphthazarin derivatives in thoroughly dried aprotic

solvents (CDCl₃, CCl₄, n-hexane) at concentrations ranging from 1×10⁻² to 5×10⁻⁴ M. Dry samples

over P₂O₅ under vacuum prior to dissolution and store solvents over molecular sieves (4 Å) to

eliminate trace water that could perturb tautomeric equilibria.

Instrumentation Parameters: Acquire IR spectra at controlled temperature (23±1°C) using a high-

resolution Fourier transform infrared spectrometer (e.g., Bruker Vector 22) with 2 cm⁻¹ resolution.

Utilize matched cells with path lengths of 0.4-2.0 mm and CaF₂ windows to access the complete OH

stretching region without interference.

Spectral Analysis: Identify the characteristic ν(OH) bands in the 3500-3300 cm⁻¹ region

corresponding to different tautomeric forms. Integrate band areas to calculate tautomeric ratios,

applying appropriate molar absorptivity corrections if available. For quantitative work, ensure

absorbance values remain within the linear response range of the detection system.
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This methodology has proven particularly effective for studying β-hydroxysubstituted naphthazarins, which

typically exhibit poor solubility in non-polar aprotic solvents, making alternative techniques challenging.

The IR approach provides unparalleled insights into tautomerism because its characteristic timescale is

shorter than the vibrational transition time, preventing time-averaging of spectral parameters that complicates

NMR interpretation [4]. With proper calibration, this technique can detect minor tautomeric components

present at concentrations less than 5%, enabling precise measurement of substituent and solvent effects on

tautomeric equilibria [4] [6].

Supplementary Analytical Approaches

While IR spectroscopy provides the most direct access to tautomeric populations, several complementary

methods offer valuable structural and dynamic information about naphthazarin tautomerism:

Low-Temperature Crystallography: Neutron diffraction studies at 60 K and 300 K have revealed

profound temperature-dependent structural changes in naphthazarin polymorphs. At 60 K, the

structure with C(_{2v}) symmetry predominates, corresponding to the 5,8-dihydroxy-1,4-naphthalene-

1,4-dione formulation, while at 300 K, a disordered molecular model emerges with one-half of a

hydrogen atom attached to each oxygen [5]. These structural data provide direct evidence for proton

delocalization at ambient temperatures and localization at cryogenic conditions.

Theoretical Modeling: Computational protocols combining DFT geometry optimization with higher-

level single-point energy calculations (CC, DQMC) on key tautomeric structures have successfully

reproduced experimental observations and provided insights into proton transfer mechanisms [5].

These methods typically employ the B3LYP functional with triple-zeta basis sets (e.g., 6-311++G(d,p))

and incorporate solvent effects using polarizable continuum models.

Chemical Trapping Experiments: Methylation with diazomethane in diethyl ether allows "freezing"

of the tautomeric equilibrium by converting hydroxyl groups to methoxy substituents [4]. Subsequent (

^1 \text{H} ) NMR analysis of the methylation products provides indirect evidence for the tautomeric

composition of the original equilibrium mixture, though the methylation process itself may perturb the

equilibrium.

The strategic combination of these analytical approaches creates a comprehensive picture of naphthazarin

tautomerism that encompasses structural, energetic, and dynamic aspects. This multidisciplinary
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methodology has successfully resolved long-standing questions about the tautomeric behavior of

naphthazarin systems and established general principles applicable to related quinonoid compounds.

Stereochemistry and Supramolecular Features

Self-Assembly and Non-Covalent Interactions

The sophisticated interplay of non-covalent forces directs the self-organization of naphthazarin molecules

into well-defined supramolecular architectures with distinctive solid-state properties. Comprehensive

theoretical analyses using Symmetry-Adapted Perturbation Theory (SAPT) have revealed that dispersion

forces constitute the dominant attractive interaction in naphthazarin crystals, supplemented by electrostatic

contributions from hydrogen bonding and π-effects [5]. This energy partitioning explains the observed

packing motifs in naphthazarin polymorphs and provides design principles for engineering materials with

targeted solid-state characteristics. The presence of both intra- and intermolecular hydrogen bonds in

naphthazarin creates a complex energetic landscape where these competing interactions must be balanced,

resulting in temperature-dependent phase behavior. Neutron diffraction studies have identified an order-

disorder transition at 110 ± 1 K between Pc and P2(_1)/c space groups, reflecting subtle rearrangements in

molecular alignment and hydrogen bonding patterns in response to thermal energy [5].

The rigid naphthalene backbone of naphthazarin enforces spatial proximity between the oxygen atoms

involved in intramolecular hydrogen bonding, creating a resonance-assisted hydrogen bond (RAHB)

system that significantly influences molecular conformation and supramolecular organization [5]. This

RAHB phenomenon enhances hydrogen bond strength through charge delocalization within the π-conjugated

framework, creating quasi-aromatic rings that display unique spectroscopic and electronic properties. The

cooperation between intramolecular hydrogen bonds in naphthazarin, mediated through the aromatic

skeleton, represents a sophisticated example of allosteric interaction in a simple organic molecule [5]. This

cooperative effect modulates both the structural features and dynamic behavior of naphthazarin, influencing

proton transfer kinetics and solid-state packing arrangements. The understanding of these non-covalent

interactions and their interplay has important implications for designing naphthazarin-based functional

materials with tailored photophysical, electronic, and mechanical properties.

Table: Experimental Techniques for Studying Naphthazarin Tautomerism
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Method Key Applications Information Obtained Limitations

IR Spectroscopy Direct observation of
tautomers in solution [4]

Tautomeric ratios,
hydrogen bond

strengths

Requires aprotic solvents,
limited structural detail

NMR
Spectroscopy

Analysis of methylated

derivatives [4]

Structural assignment of

trapped tautomers

Indirect method, possible

equilibrium perturbation

X-ray/Neutron
Diffraction

Solid-state structure

determination [5]

Bond lengths, proton

positions, molecular
packing

Crystalline samples

required, temperature-
dependent

Theoretical
Calculations

Energetic mapping,
reaction paths [5]

Proton transfer barriers,
electronic structure

Computational cost, model
approximations

Computational Modeling of Stereochemical Features

Advanced computational methods have provided unprecedented insights into the stereochemical aspects of

naphthazarin systems, revealing how subtle electronic effects influence molecular geometry and supram

organization. Car-Parrinello Molecular Dynamics (CPMD) simulations have successfully modeled the

temperature-dependent behavior of naphthazarin in both vacuum and crystalline environments,

demonstrating that proton transfer events occur frequently at 300 K but are absent at 60 K [5]. These

simulations have directly connected thermal energy to proton transfer kinetics, providing a dynamical

perspective on tautomerism that complements static structural determinations. The computed IR spectra

derived from CPMD trajectories through Fourier transformation of velocity autocorrelation functions

successfully reproduce the broad, complex absorption profiles observed experimentally, validating the

computational methodology and confirming the relationship between proton dynamics and spectroscopic

signatures [5].

The application of Density Functional Theory (DFT), Diffusion Quantum Monte Carlo (DQMC), and

Coupled Cluster (CC) methods to naphthazarin systems has enabled accurate mapping of the Potential

Energy Surface (PES) for proton transfer, revealing the precise energy barrier between tautomeric forms [5].

These sophisticated computational approaches have established that the proton transfer phenomenon occurs

in the electronic ground state and involves minimal structural reorganization beyond the hydrogen-bonded
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quasi-rings. The integration of the Harmonic Oscillator Model of Aromaticity (HOMA) index with Atoms in

Molecules (AIM) theory and Fukui function analysis has further illuminated how proton transfer influences

π-electron delocalization and charge distribution throughout the naphthalene framework [5]. These

computational tools have established quantitative relationships between hydrogen bonding, aromaticity, and

reactivity in naphthazarin systems, creating a comprehensive picture of how stereoelectronic factors dictate

tautomeric behavior and supramolecular organization.

Biological Significance and Therapeutic Applications

Enzyme Inhibition and Mechanism of Action

Naphthazarin derivatives have emerged as promising scaffolds for developing therapeutic agents targeting

metabolic disorders, particularly type 2 diabetes mellitus. Recent investigations have demonstrated that ester-

linked naphthazarin compounds function as novel selective inhibitors of α-glucosidase and α-amylase, two

key carbohydrate-digesting enzymes targeted for post-prandial blood glucose control [3]. Structure-activity

relationship studies have revealed that mono-substituted naphthazarins with free hydroxyl groups exhibit

superior inhibitory activity compared to their disubstituted counterparts, highlighting the importance of

preserving hydrogen bonding capacity for optimal enzyme recognition [3]. Molecular docking and molecular

dynamics simulations have provided mechanistic insights into how these compounds interact with the active

sites of target enzymes, forming specific hydrogen bonds and π-stacking interactions that disrupt substrate

binding. The naphthazarin core appears to function as a privileged structural motif that positions

substituents for optimal interactions with enzyme subsites while participating in key recognition elements

through its quinonoid and hydroxyl functionalities.

The biological activities of naphthazarin derivatives extend beyond enzyme inhibition to include promising

anticancer properties. Structure-activity studies have demonstrated that specific structural modifications

significantly influence cytotoxic potency and cancer cell selectivity [1]. For instance, the introduction of

chloro and amino substituents at position 3 of the naphthoquinone ring has yielded derivatives with enhanced

cytotoxicity against bladder cancer cells, while dihydro-benzo-quinoxalinone compounds derived from

naphthazarin scaffolds have demonstrated remarkable selectivity (10- to 14-fold) between bladder cancer

cells and normal fibroblasts [1]. These findings underscore the potential for rational structural optimization

to improve the therapeutic index of naphthazarin-based anticancer agents. The tautomeric behavior of
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naphthazarin derivatives likely influences their biological activity by modulating redox properties,

hydrogen bonding capacity, and molecular recognition features, though detailed structure-activity

relationships incorporating tautomeric equilibria remain to be fully elucidated.

Table: Biological Activities of Naphthazarin Derivatives

Biological
Activity

Molecular Target Key Structural Features Potential Applications

Antidiabetic [3] α-Glucosidase, α-

amylase

Free hydroxyl groups, ester

linkages

Type 2 diabetes

management

Anticancer [1] Multiple targets Chloro, amino substituents,

quinoxalinone fusion

Bladder, pancreatic

cancer therapy

Antioxidant [2] Free radicals Polyhydroxylated naphthazarin

core

Neuroprotection, anti-

aging

Antimicrobial
[1]

Microbial enzymes Hydrophobic side chains Antibacterial, antifungal

agents

Structure-Activity Relationships and Therapeutic Optimization

The relationship between chemical structure and biological activity in naphthazarin derivatives follows

definable trends that inform medicinal chemistry optimization strategies. For α-glucosidase and α-amylase

inhibition, the presence of free hydroxyl groups on the naphthazarin core correlates with enhanced

inhibitory potency, suggesting that hydrogen bonding interactions with enzyme active sites contribute

significantly to binding affinity [3]. Mono-substituted naphthazarins generally outperform their

disubstituted counterparts, indicating that preserving at least one free hydroxyl group maintains optimal

enzyme recognition while introducing specific aryl or heterocyclic acyl groups through ester linkages

modulates selectivity and potency [3]. Molecular docking studies have confirmed that these compounds

occupy the active sites of target enzymes, forming specific interactions with key catalytic residues while

allowing the naphthoquinone moiety to participate in π-stacking with aromatic amino acid side chains. These

structural insights guide the rational design of next-generation naphthazarin derivatives with improved

pharmacological profiles.
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For anticancer applications, specific structural modifications enhance both potency and selectivity. The

natural naphthazarin derivative β-lapachone demonstrates broad cytotoxicity against various human

cancer cell lines, with particular efficacy against malignancies exhibiting elevated NQO1 levels, such as

pancreatic, colon, breast, non-small cell lung, and prostate cancers [1]. This derivative has advanced to phase

II clinical trials, validating the naphthoquinone scaffold as a promising platform for anticancer drug

development [1]. Similarly, shikonin and juglone, naturally occurring naphthazarin derivatives, exhibit

potent antiproliferative effects through mechanisms involving reactive oxygen species generation,

mitochondrial membrane potential disruption, and modulation of apoptosis-related genes including Bax,

Caspase-3, Caspase-9, and Bcl-2 [1]. The combination of shikonin with gemcitabine has demonstrated

synergistic activity in pancreatic cancer models, suppressing NF-κB activation and enhancing therapeutic

efficacy [1]. These findings illustrate how naphthazarin derivatives can be integrated into combination

therapies to overcome resistance mechanisms and improve treatment outcomes.

Conclusion and Future Perspectives

The intricate tautomerism and stereochemistry of naphthazarin derivatives underlie their diverse biological

activities and material properties. The resonance-assisted hydrogen bonding and proton transfer

capabilities of these systems create dynamic molecular structures that adapt to their environment,

influencing both their chemical behavior and biological interactions. The comprehensive understanding of

these phenomena, achieved through advanced spectroscopic techniques and theoretical methods, provides a

solid foundation for rational design of naphthazarin-based therapeutic agents and functional materials. The

demonstrated biological activities of these compounds, particularly their enzyme inhibitory and anticancer

properties, highlight their potential as lead structures for drug development campaigns targeting major

human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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